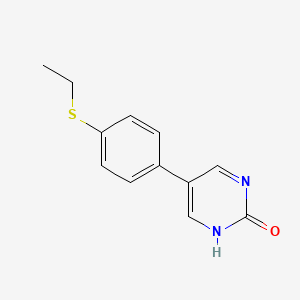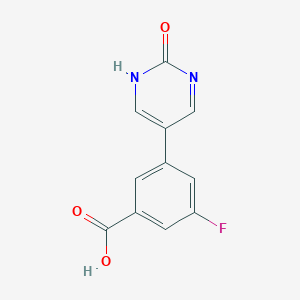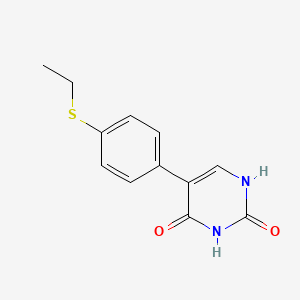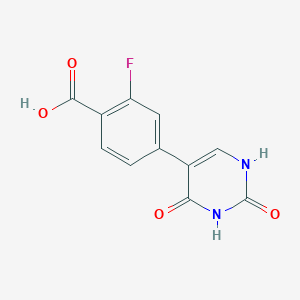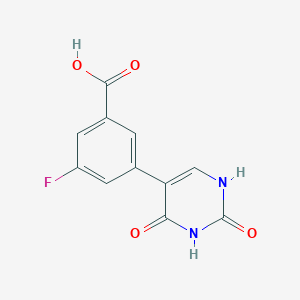
5-(3-Carboxy-5-fluorophenyl)-(2,4)-dihydroxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Carboxy-5-fluorophenyl)-(2,4)-dihydroxypyrimidine: is a complex organic compound characterized by the presence of both carboxylic acid and fluorophenyl groups attached to a dihydroxypyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxy-5-fluorophenyl)-(2,4)-dihydroxypyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-carboxy-5-fluorophenylboronic acid and 2,4-dihydroxypyrimidine.
Coupling Reaction: The key step involves a Suzuki-Miyaura coupling reaction between the boronic acid and the dihydroxypyrimidine under palladium catalysis.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) with a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(3-Carboxy-5-fluorophenyl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, 5-(3-Carboxy-5-fluorophenyl)-(2,4)-dihydroxypyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
相似化合物的比较
Similar Compounds
- 5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol
- 5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethoxyphenol
- 5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine
Uniqueness
Compared to similar compounds, 5-(3-Carboxy-5-fluorophenyl)-(2,4)-dihydroxypyrimidine stands out due to its dihydroxypyrimidine core, which imparts unique chemical reactivity and biological activity. This structural feature allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-7-2-5(1-6(3-7)10(16)17)8-4-13-11(18)14-9(8)15/h1-4H,(H,16,17)(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVQNGRZRQZEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[Benzo(B)thiophen-2-YL]-2-hydroxypyrimidine](/img/structure/B6385639.png)


![(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine](/img/structure/B6385657.png)
![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine](/img/structure/B6385660.png)


